molecular formula C8H10ClNO4S B12071746 Methyl 4-((chlorosulfonyl)methyl)-1-methyl-1H-pyrrole-2-carboxylate

Methyl 4-((chlorosulfonyl)methyl)-1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B12071746
M. Wt: 251.69 g/mol
InChI Key: PGKQMQALZDWJPO-UHFFFAOYSA-N
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Description

Methyl 4-((chlorosulfonyl)methyl)-1-methyl-1H-pyrrole-2-carboxylate is a synthetic organic compound characterized by its unique structure, which includes a pyrrole ring substituted with a chlorosulfonyl group and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((chlorosulfonyl)methyl)-1-methyl-1H-pyrrole-2-carboxylate typically involves the following steps:

    Formation of the Pyrrole Ring: The initial step involves the construction of the pyrrole ring, which can be achieved through the Paal-Knorr synthesis or other pyrrole-forming reactions.

    Introduction of the Chlorosulfonyl Group: The chlorosulfonyl group is introduced via chlorosulfonation, where the pyrrole compound is treated with chlorosulfonic acid under controlled conditions.

    Esterification: The final step involves the esterification of the carboxyl group to form the methyl ester. This can be done using methanol in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process would include:

    Batch or Continuous Flow Reactors: To manage the exothermic nature of the reactions.

    Purification Steps: Such as recrystallization or chromatography to isolate the desired product.

    Quality Control: Ensuring the final product meets the required specifications for further use.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((chlorosulfonyl)methyl)-1-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Oxidation: Oxidative conditions can modify the pyrrole ring or the substituents, leading to different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, primary amines, or alcohols in the presence of a base.

    Reduction: Using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Employing oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while reduction could lead to the formation of a sulfonyl derivative.

Scientific Research Applications

Methyl 4-((chlorosulfonyl)methyl)-1-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 4-((chlorosulfonyl)methyl)-1-methyl-1H-pyrrole-2-carboxylate exerts its effects involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. These reactions can modify the activity of enzymes or other biological targets, depending on the context of their use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-((chlorosulfonyl)methyl)benzoate
  • Methyl 2-((chlorosulfonyl)methyl)benzoate
  • Methyl 4-((chlorosulfonyl)methyl)-5-methylthiophene-2-carboxylate

Uniqueness

Methyl 4-((chlorosulfonyl)methyl)-1-methyl-1H-pyrrole-2-carboxylate is unique due to its pyrrole ring structure, which imparts different electronic properties compared to benzoate or thiophene derivatives. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in synthetic chemistry and research applications.

Properties

Molecular Formula

C8H10ClNO4S

Molecular Weight

251.69 g/mol

IUPAC Name

methyl 4-(chlorosulfonylmethyl)-1-methylpyrrole-2-carboxylate

InChI

InChI=1S/C8H10ClNO4S/c1-10-4-6(5-15(9,12)13)3-7(10)8(11)14-2/h3-4H,5H2,1-2H3

InChI Key

PGKQMQALZDWJPO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C1C(=O)OC)CS(=O)(=O)Cl

Origin of Product

United States

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